molecular formula C22H28N4O3 B2822240 N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 882080-97-9

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Cat. No.: B2822240
CAS No.: 882080-97-9
M. Wt: 396.491
InChI Key: ZRQZRNJBLVSJCK-UHFFFAOYSA-N
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Description

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a nitrophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps, including the formation of the piperazine ring, nitration, and subsequent acetamide formation. A common synthetic route may involve:

    Formation of the Piperazine Ring: Starting with a suitable diamine and a dihaloalkane under reflux conditions.

    Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid at controlled temperatures.

    Acetamide Formation: Reaction of the nitrophenylpiperazine intermediate with an acyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Halogenated or further nitrated derivatives.

Scientific Research Applications

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and nitrophenyl group are key structural features that influence its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-butylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
  • N-(4-butan-2-ylphenyl)-2-[4-(4-aminophenyl)piperazin-1-yl]acetamide

Comparison: N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the specific substitution pattern on the piperazine ring and the presence of both butan-2-yl and nitrophenyl groups. These structural features confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-3-17(2)18-4-6-19(7-5-18)23-22(27)16-24-12-14-25(15-13-24)20-8-10-21(11-9-20)26(28)29/h4-11,17H,3,12-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQZRNJBLVSJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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